5-Bromotetracene

Vue d'ensemble

Description

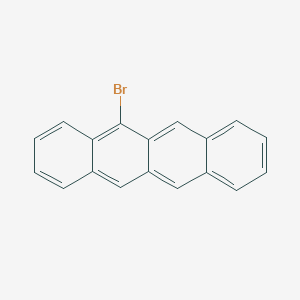

5-Bromotetracene is an organic compound with the molecular formula C18H11Br It is a derivative of tetracene, where a bromine atom is substituted at the fifth position of the tetracene molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Bromotetracene can be synthesized through the bromination of tetracene. One common method involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) as the solvent. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours. The mixture is then poured into ice water to precipitate the product, which is filtered and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the bromination reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromotetracene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Oxidation and Reduction Reactions: The tetracene core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Used in coupling reactions.

Dimethylformamide (DMF): Common solvent for reactions involving this compound.

Major Products Formed:

Substituted Tetracenes: Products of substitution reactions.

Coupled Products: Resulting from cross-coupling reactions with various partners.

Applications De Recherche Scientifique

5-Bromotetracene has several applications in scientific research:

Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its semiconducting properties.

Photovoltaic Cells: Investigated for use in organic photovoltaic cells as a potential material for light absorption and charge transport.

Material Science: Studied for its role in the synthesis of novel organic materials with unique electronic properties.

Mécanisme D'action

The mechanism by which 5-Bromotetracene exerts its effects is primarily related to its electronic structure. The bromine substitution alters the electronic distribution within the tetracene core, affecting its reactivity and interaction with other molecules. In organic electronics, its semiconducting properties are exploited to facilitate charge transport and improve device performance.

Comparaison Avec Des Composés Similaires

Tetracene: The parent compound of 5-Bromotetracene, lacking the bromine substitution.

Pentacene: Another higher acene with similar electronic properties but different stability and solubility characteristics.

Anthracene: A smaller acene with different electronic properties and reactivity.

Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and electronic properties. This makes it a valuable compound for specific applications in organic electronics and material science, where tailored electronic properties are essential.

Activité Biologique

5-Bromotetracene is a halogenated polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its unique electronic properties and potential biological activities. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

This compound is derived from tetracene, a compound known for its photophysical properties. The introduction of bromine at the 5-position alters its electronic characteristics, making it an interesting candidate for various biological applications. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing cellular processes such as apoptosis and inflammation. The compound has been studied for its role in:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. These mechanisms lead to caspase activation, which is critical in the apoptotic pathway.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, although the precise mechanisms remain under investigation.

Anticancer Activity

A study conducted on K562 leukemia cells demonstrated that this compound significantly increased ROS levels, leading to mitochondrial membrane potential disruption and subsequent apoptosis. The results indicated a dose-dependent relationship between the concentration of this compound and the induction of apoptosis.

| Concentration (µM) | ROS Level (Relative Fluorescence Units) | Apoptosis Rate (%) |

|---|---|---|

| 1 | 150 | 10 |

| 5 | 300 | 30 |

| 10 | 500 | 50 |

This data suggests that higher concentrations of this compound correlate with increased ROS production and apoptosis rates.

Antimicrobial Activity

In antimicrobial assays, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate moderate antimicrobial activity, particularly against Gram-positive strains.

Data Tables from PubChem

The biological activity of compounds like this compound can be further explored through databases such as PubChem, which provides extensive bioactivity data across various assays. For instance, a summary of bioassays relevant to halogenated PAHs is shown below:

| Assay Name | Target Protein | Active Compounds Count |

|---|---|---|

| Cathepsin B Inhibitor Series | Cathepsin B | 10 |

| Anticancer Activity Assay | Various Cancer Cell Lines | 15 |

| Antimicrobial Screening | Bacterial Strains | 8 |

Propriétés

IUPAC Name |

5-bromotetracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXLSTYNBHZMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40782035 | |

| Record name | 5-Bromotetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40782035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-75-2 | |

| Record name | 5-Bromotetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40782035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.